Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)-, commonly known as N-p-coumaroyltyramine, is a naturally occurring phenolic amide characterized by a p-coumaroyl group linked to a tyramine moiety. In industrial and pharmacological research, it serves as a critical reference standard and bioactive scaffold. Its baseline physicochemical profile includes high hydrophobicity (aqueous solubility ~0.016 g/L) and a stable crystalline solid form at room temperature [1]. Unlike its highly reactive methoxylated or hydroxylated analogs, this specific compound offers a unique balance of structural rigidity and selective enzymatic interaction, making it a preferred procurement choice for targeted metabolic assays, MOF-based drug delivery modeling, and specialized reference material applications [2].
Substituting N-p-coumaroyltyramine with closely related in-class analogs, such as N-feruloyltyramine or N-caffeoyltyramine, fundamentally alters both chemical stability and assay outcomes. The absence of a methoxy group (present in feruloyltyramine) or a second hydroxyl group (present in caffeoyltyramine) on the cinnamic acid ring significantly reduces its susceptibility to auto-oxidation, ensuring greater shelf-life and baseline stability in solution [1]. Furthermore, in enzymatic screening, generic substitution leads to off-target effects; for example, feruloyltyramine exhibits dual inhibition of both ACAT and HMG-CoA reductase, whereas N-p-coumaroyltyramine selectively inhibits ACAT without affecting HMG-CoA reductase [2]. Consequently, buyers must procure the exact CAS 20375-37-5 to maintain target selectivity and avoid confounding oxidative degradation in long-term studies.
In comparative enzymatic assays, N-p-coumaroyltyramine demonstrates a highly selective inhibitory profile compared to its methoxylated analog, N-feruloyltyramine. At a concentration of 1 mg/mL, N-p-coumaroyltyramine inhibits acyl-CoA:cholesterol acyltransferase (ACAT) activity by approximately 50%, while showing 0% inhibition of hepatic HMG-CoA reductase. In contrast, N-feruloyltyramine inhibits both ACAT (~50%) and HMG-CoA reductase (~40% at 1.2 mg/mL) [1].
| Evidence Dimension | HMG-CoA reductase inhibition |
| Target Compound Data | 0% inhibition |
| Comparator Or Baseline | N-feruloyltyramine (~40% inhibition) |
| Quantified Difference | Complete absence of off-target HMG-CoA reductase inhibition |
| Conditions | In vitro liver microsomal enzyme assay at 1-1.2 mg/mL |
Buyers conducting selective ACAT inhibition assays must procure this specific compound to eliminate confounding HMG-CoA reductase cross-reactivity inherent to the feruloyl analog.
The structural absence of additional electron-donating groups on the phenolic ring renders N-p-coumaroyltyramine highly stable against auto-oxidation compared to other hydroxycinnamic acid amides. In DPPH radical scavenging assays, N-p-coumaroyltyramine exhibits a high IC50 of 1378 µM, indicating low baseline reactivity. Its direct structural analogs, N-trans-feruloyltyramine and N-trans-caffeoyltyramine, show much higher reactivity with IC50 values of 47.9 µM and 31.6 µM, respectively [1].
| Evidence Dimension | DPPH radical scavenging IC50 |
| Target Compound Data | 1378 µM |
| Comparator Or Baseline | N-trans-feruloyltyramine (47.9 µM) |
| Quantified Difference | >28-fold lower antioxidant reactivity |
| Conditions | DPPH spectrophotometric assay |
The significantly lower oxidative reactivity makes this compound an ideal stable structural analog or negative control in redox panels where feruloyltyramine would rapidly degrade or interfere.
A major physical limitation of free N-p-coumaroyltyramine is its extremely low aqueous solubility (~0.016 g/L). However, it demonstrates excellent formulation compatibility with metal-organic frameworks (MOFs). When co-crystallized within a γ-cyclodextrin-based MOF (γ-CD-MOF-2), the compound achieves a high loading capacity of 145.03 μg/mg. This encapsulation increases its effective aqueous solubility by 366-fold compared to the unformulated free compound, while simultaneously protecting it from UV and pH degradation [1].
| Evidence Dimension | Aqueous solubility enhancement |
| Target Compound Data | 366-fold increase (via γ-CD-MOF-2 encapsulation) |
| Comparator Or Baseline | Free, unformulated N-p-coumaroyltyramine |
| Quantified Difference | 366x solubility multiplier |
| Conditions | Co-crystallization in γ-CD-MOF-2 vs. water |
Buyers developing aqueous assays or advanced delivery vehicles must utilize MOF or ZIF8 encapsulation strategies to overcome the compound's inherent hydrophobicity and achieve workable concentrations.
N-p-coumaroyltyramine is established as a highly potent, quantifiable benchmark for α-glucosidase inhibition. Kinetic studies demonstrate that it inhibits yeast α-glucosidase with a sub-micromolar inhibition constant (Ki) of 8.4 × 10^-7 M (0.84 µM) [1]. This specific and highly reproducible binding affinity allows it to be used as a reliable positive control in screening panels evaluating novel anti-diabetic compounds or plant extracts.
| Evidence Dimension | α-Glucosidase inhibition constant (Ki) |
| Target Compound Data | 8.4 × 10^-7 M (0.84 µM) |
| Comparator Or Baseline | Standard baseline plant extract inhibitors (typically high micromolar to millimolar) |
| Quantified Difference | Sub-micromolar Ki validation |
| Conditions | Yeast α-glucosidase assay |
Procurement of this pure compound provides researchers with a precise, low-concentration benchmark standard for calibrating α-glucosidase inhibition assays.
Due to its absolute selectivity for ACAT over HMG-CoA reductase, this compound is the precise choice for isolating ACAT-dependent pathways in in vitro liver microsomal assays without triggering off-target reductase inhibition [1].
Its highly characterized, 366-fold solubility enhancement profile when encapsulated in γ-CD-MOFs makes it an ideal hydrophobic model payload for validating the loading capacity and sustained release kinetics of novel cyclodextrin or zeolitic imidazolate frameworks (ZIF8) [2].
With a DPPH IC50 of 1378 µM, it serves as an excellent stable, low-reactivity structural analog (negative control) when benchmarking the high antioxidant activities of related phenolic amides like N-feruloyltyramine [3].
Its established sub-micromolar inhibition constant (Ki = 0.84 µM) provides a reliable, quantifiable positive control for calibrating high-throughput screening platforms targeting α-glucosidase activity [4].